
2-Methoxyacetophenone, oxime
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Overview
Description
2-Methoxyacetophenone, oxime is an organic compound with the molecular formula C9H11NO2 It is a derivative of acetophenone, where the oxime group replaces the carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxyacetophenone, oxime can be synthesized through the reaction of 2-methoxyacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green synthesis methods, such as microwave-assisted reactions, have been explored to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Beckmann Rearrangement to Amides
2-Methoxyacetophenone oxime undergoes Beckmann rearrangement under copper(II) triflate catalysis to form N-aryl amides. Key conditions include:
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Catalyst : Cu(OTf)₂ (10 mol%)
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Reagents : Hydroxylamine-O-sulfonic acid (HOSA), CsOH·H₂O (base)
This reaction avoids traditional harsh acidic conditions (e.g., H₂SO₄) and demonstrates tolerance for acid-sensitive groups.
Sulfuryl Fluoride-Mediated Conversion to Amides
The oxime reacts with sulfuryl fluoride (SO₂F₂) in dichloromethane (DCM) and triethylamine (Et₃N) to yield amides.
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Conditions : SO₂F₂ (1.5 equiv), Et₃N (1.5 equiv), RT, 2 hours
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Scope : Effective for aromatic and aliphatic oximes, including sterically hindered substrates.
This method is notable for its mild conditions and functional group compatibility.
Metal-Catalyzed Allylic Alkylation
In the presence of palladium catalysts, 2-methoxyacetophenone oxime participates in allylic alkylation with allyl acetates:
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Catalyst : [Pd(PPh₃)₄] (6 mol%)
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Base : ZnEt₂ or K₂CO₃
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Product : O-Allylated oximes (e.g., p-MeOC₆H₄C(Me)=NOC(R)H(CH₂)₂OH) .
This reaction leverages oxime nucleophilicity and transition-metal activation of allylic electrophiles.
Radical Reactions via Carbamate Derivatives
Oxime carbamates derived from 2-methoxyacetophenone oxime undergo photodissociation to release radicals:
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Photolysis : Generates iminyl (R–N- ) and carbamoyloxyl (R₂N–O- ) radicals .
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Applications : Radical recombination forms phenanthridine derivatives (e.g., 46 in Scheme 10 ).
Oxidative Deprotection to Carbonyl Compounds
Using molybdenum-based catalysts, the oxime is cleaved to regenerate 2-methoxyacetophenone:
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Conditions : MoO₂(acac)₂ (5 mol%), H₂O₂, acetone, RT
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Yield : ~76–91% (based on analogous 4-methoxybenzaldehyde oxime deprotection) .
This method preserves acid-sensitive methoxy groups during deoximation.
Coordination Chemistry with Metal Ions
2-Methoxyacetophenone oxime acts as a ligand for transition metals, forming complexes with Cu(II), Ni(II), and Co(II):
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Oximes, including 2-methoxyacetophenone, oxime, have been extensively studied for their anticancer properties. Research indicates that oxime derivatives can act as inhibitors of various kinases that are implicated in cancer progression. For instance, compounds containing oxime groups have shown significant inhibitory effects on serine/threonine kinases such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3) .
Table 1: Anticancer Activity of Oxime Derivatives
Compound | Cancer Cell Line | Treatment Dosage | Reference |
---|---|---|---|
This compound | HeLa (cervical cancer) | 20 mg/kg daily for 5 days | |
This compound | A549 (lung cancer) | 10 mg/kg daily for 7 days |
Anti-inflammatory Properties
In addition to anticancer effects, oximes have been recognized for their anti-inflammatory capabilities. Studies have demonstrated that certain oxime derivatives can inhibit the release of pro-inflammatory cytokines, showcasing their potential as therapeutic agents for inflammatory diseases .
Chemical Synthesis and Industrial Applications
Synthesis of Other Compounds
this compound serves as a precursor in the synthesis of various organic compounds. Its oxime functionality allows it to participate in reactions leading to the formation of more complex molecules used in pharmaceuticals and agrochemicals .
Chelating Agents
The chelating ability of oximes with transition metal ions has been explored in the context of developing new materials. For instance, the incorporation of this compound into polymer matrices has been investigated for creating chelating resins that can selectively bind metal ions from solutions .
Case Studies
Case Study 1: Anticancer Research
A study evaluated the cytotoxic effects of various oxime derivatives on different cancer cell lines, including breast and lung cancer cells. The results indicated that this compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting its potential as an effective anticancer agent .
Case Study 2: Anti-inflammatory Effects
In vitro studies conducted on macrophage cell lines revealed that treatment with this compound significantly reduced the production of inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory conditions .
Mechanism of Action
The mechanism of action of 2-methoxyacetophenone, oxime involves its interaction with specific molecular targets. For instance, in biological systems, oximes can reactivate acetylcholinesterase inhibited by organophosphates, thereby reversing the toxic effects. The oxime group forms a nucleophilic attack on the phosphorus atom of the organophosphate, leading to the regeneration of the active enzyme .
Comparison with Similar Compounds
2-Methoxyacetophenone: The parent compound without the oxime group.
Acetophenone Oxime: Lacks the methoxy group.
Benzaldehyde Oxime: An oxime derivative of benzaldehyde.
Uniqueness: The combination of these functional groups allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis .
Biological Activity
2-Methoxyacetophenone, oxime (CAS No. 54582-21-7) is a compound that has garnered attention for its diverse biological activities. This article aims to summarize the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Synthesis
This compound is derived from 2-methoxyacetophenone through the formation of an oxime functional group. The synthesis typically involves the reaction of 2-methoxyacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate:
This reaction highlights the transformation from a ketone to an oxime, which is crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : Oximes are known to inhibit certain enzymes such as 5-lipoxygenase (5-LO), which plays a significant role in inflammatory processes by catalyzing the production of leukotrienes. This inhibition can lead to reduced inflammation and potential therapeutic effects in conditions like asthma and arthritis .
- Anticancer Activity : Various studies have demonstrated that oxime derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, compounds similar to this compound have shown effectiveness against pancreatic ductal adenocarcinoma and osteosarcoma cells .
Biological Activities
The biological activities associated with this compound include:
- Antimicrobial Properties : Research indicates that oximes can exhibit antibacterial effects, making them potential candidates for treating bacterial infections .
- Anti-inflammatory Effects : By inhibiting the production of pro-inflammatory mediators through the blockade of 5-LO, this compound may help manage inflammatory diseases .
- Cytotoxicity Against Cancer Cells : Studies have shown that this compound can induce cytotoxic effects in various cancer cell lines. For example, it has been reported to have IC50 values in the low micromolar range against lung cancer cells, indicating a potent anticancer effect .
Case Studies and Research Findings
A summary of relevant studies is presented in the following table:
These findings underscore the potential therapeutic applications of this compound in oncology and inflammatory diseases.
Properties
CAS No. |
54582-21-7 |
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Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(NZ)-N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C9H11NO2/c1-7(10-11)8-5-3-4-6-9(8)12-2/h3-6,11H,1-2H3/b10-7- |
InChI Key |
DIKCFMMRNVHRSS-YFHOEESVSA-N |
Isomeric SMILES |
C/C(=N/O)/C1=CC=CC=C1OC |
Canonical SMILES |
CC(=NO)C1=CC=CC=C1OC |
Origin of Product |
United States |
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